molecular formula C14H22BN3O3 B8132827 Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone

Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone

Cat. No.: B8132827
M. Wt: 291.16 g/mol
InChI Key: BIKREKKWNMBGTC-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is a complex organic compound that features a pyrazole ring substituted with a pyrrolidinyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone typically involves multi-step organic reactions. One common method involves the reaction of a pyrazole derivative with a boronic ester in the presence of a base such as potassium carbonate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the boronic ester and the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone involves its interaction with specific molecular targets. The pyrrolidinyl and dioxaborolane moieties can interact with enzymes and receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is unique due to its specific combination of a pyrazole ring with pyrrolidinyl and dioxaborolane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structure, synthesis, and biological properties based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22BNO3C_{16}H_{22}BNO_3 with a molecular weight of approximately 287.16 g/mol. The compound features a pyrrolidine ring and a pyrazole moiety linked to a dioxaborolane group, contributing to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrrolidine backbone.
  • Coupling with the pyrazole derivative.
  • Introduction of the dioxaborolane moiety through boronic acid chemistry.

Recent synthetic methodologies have focused on optimizing yields and purity while ensuring the stability of the final product .

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression and multidrug resistance (MDR) mechanisms.

Anticancer Activity

Research indicates that this compound has shown promise in inhibiting tumor growth in vitro. For instance:

  • Cell Line Studies : In studies involving various cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .
Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.2Inhibition of cell proliferation
K562 (Leukemia)3.8Induction of apoptosis

Multidrug Resistance Reversal

The compound has also been investigated for its ability to reverse MDR in cancer cells. It appears to inhibit efflux pumps such as P-glycoprotein (ABCB1), which are often responsible for drug resistance in tumors .

Case Studies

In a notable study published in the Journal of Medicinal Chemistry:

  • Researchers synthesized a series of derivatives based on the core structure of this compound.
  • They evaluated their biological activity against various cancer types and identified several potent candidates that could serve as lead compounds for further development .

Properties

IUPAC Name

pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-18(10-11)12(19)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKREKKWNMBGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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